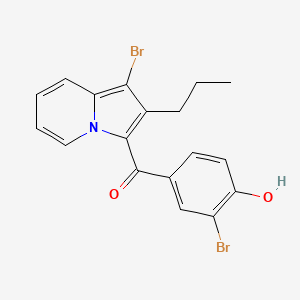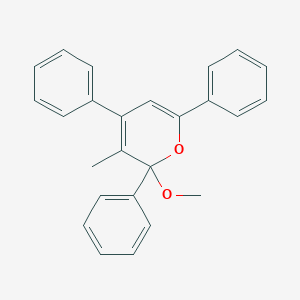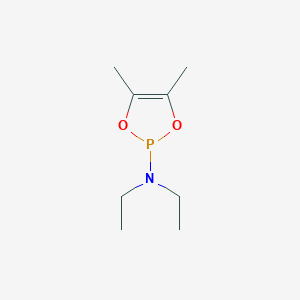
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride is a chemical compound with the molecular formula C17H21NO·HCl. It is known for its unique structure, which includes two phenyl groups attached to a central carbon atom, an ethyl group, and an amino group. This compound is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride typically involves the reaction of benzophenone with ethylmagnesium bromide to form 1,1-diphenyl-2-ethyl-3-hydroxypropane. This intermediate is then reacted with ammonia or an amine to introduce the amino group, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes precise control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Diphenyl-2-ethyl-3-aminopropane
- 1,1-Diphenyl-2-ethyl-3-hydroxypropane
- 1,1-Diphenyl-2-ethyl-3-aminopropanol
Uniqueness
1,1-Diphenyl-2-ethyl-3-aminopropanol hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This gives it distinct chemical properties and reactivity compared to similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research.
Propiedades
| 78109-95-2 | |
Fórmula molecular |
C17H22ClNO |
Peso molecular |
291.8 g/mol |
Nombre IUPAC |
2-(aminomethyl)-1,1-diphenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-14(13-18)17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,14,19H,2,13,18H2,1H3;1H |
Clave InChI |
LMNLDRQNJCRGJK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


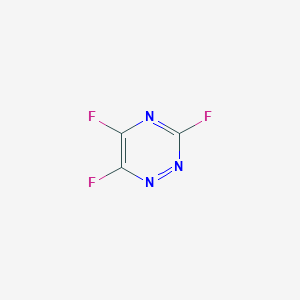
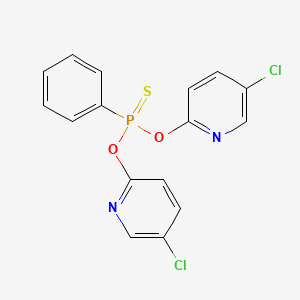

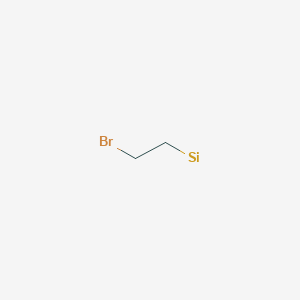
![3-[(4-Azidophenyl)disulfanyl]propanoic acid](/img/structure/B14439267.png)

